Amiodarone hydrochloride
Overview
Description
Amiodarone hydrochloride is an effective antiarrhythmic medication frequently used for both ventricular and atrial arrhythmias . It belongs to the group of medicines known as antiarrhythmics . It is used to help keep the heart beating normally in people with life-threatening heart rhythm disorders of the ventricles .
Synthesis Analysis
The synthetic method of Amiodarone hydrochloride involves several steps. It starts with salicylaldehyde as a starting material to react with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in sequence in the presence of a catalyst .Molecular Structure Analysis
The molecular formula of Amiodarone hydrochloride is C25H30ClI2NO3 . Its average mass is 681.773 Da and its monoisotopic mass is 681.000366 Da .Physical And Chemical Properties Analysis
Amiodarone is highly soluble in methanol and DMSO but poorly soluble in aqueous solutions of PBS and complete cell culture medium .Safety And Hazards
properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDYQOUSLNIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037185 | |
Record name | Amiodarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride, In water, 700 mg/l @ 25 °C | |
Record name | AMIODARONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Amiodarone prolongs the action potential duration of myocardial cells without altering the resting membrane potential. Consequently the drug alters repolarization (QT prolongation) without affecting spontaneous (phase 4) depolarization. Since neither class I nor class II antiarrhythmic drugs possess both these properties, amiodarone is classified as a class III antiarrhythmic agent. The effect of amiodarone on thyroid metabolism remains unclear but probably involves an intracellular rather than a central or peripheral action., Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug., The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels., Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses. | |
Record name | AMIODARONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Amiodarone hydrochloride | |
Color/Form |
Crystalline powder; crystals from acetone | |
CAS RN |
19774-82-4 | |
Record name | Amiodarone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19774-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Amiodarone hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019774824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiodarone hydrochloride | |
Source | DTP/NCI | |
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Record name | Amiodarone hydrochloride | |
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Record name | Amiodarone hydrochloride | |
Source | EPA DSSTox | |
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Record name | 2-butyl-3-benzofuryl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.343 | |
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Record name | AMIODARONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976728SY6Z | |
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Record name | AMIODARONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
156 °C | |
Record name | AMIODARONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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